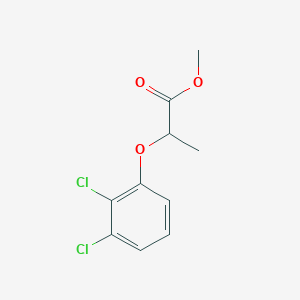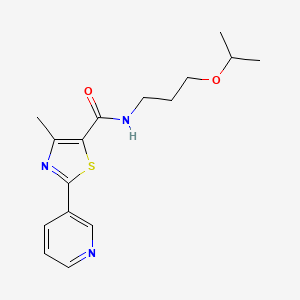
N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
説明
N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BNTX, is a compound that has gained considerable attention in recent years due to its potential therapeutic applications. BNTX is a selective antagonist of the δ-subunit-containing GABA-A receptor, which is involved in several physiological processes such as anxiety, depression, and pain.
作用機序
N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a selective antagonist of the δ-subunit-containing GABA-A receptor. The δ-subunit-containing GABA-A receptor is a subtype of the GABA-A receptor that is primarily found in the extrasynaptic regions of the brain. The activation of the δ-subunit-containing GABA-A receptor has been shown to have anxiolytic, antidepressant, and antinociceptive effects. This compound binds to the δ-subunit-containing GABA-A receptor, preventing its activation and thereby reducing the inhibitory effects of GABA in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. This compound has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to reduce the release of glutamate in the hippocampus, which may contribute to its antinociceptive effects. In addition, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, which may contribute to its cognitive-enhancing effects.
実験室実験の利点と制限
N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. This compound is highly selective for the δ-subunit-containing GABA-A receptor, which allows for precise targeting of this receptor subtype. This compound is also relatively stable and has a long half-life, which allows for prolonged exposure in animal models. However, this compound has several limitations for lab experiments. This compound is relatively insoluble in water, which can make dosing and administration challenging. In addition, this compound has a relatively low affinity for the δ-subunit-containing GABA-A receptor, which can limit its effectiveness in certain experimental paradigms.
将来の方向性
There are several future directions for the study of N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential direction is the investigation of this compound for its potential use in the treatment of anxiety and depression in humans. Another potential direction is the investigation of this compound for its potential use in the treatment of chronic pain. In addition, further research is needed to elucidate the precise mechanisms of action of this compound and to identify any potential side effects or limitations of its use. Finally, the development of more potent and selective δ-subunit-containing GABA-A receptor antagonists may provide new avenues for the treatment of several neurological and psychiatric disorders.
科学的研究の応用
N-(2-butyl-2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. This compound has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models. This compound has also been shown to enhance cognitive function and memory retention in rats. In addition, this compound has been investigated for its potential use in the treatment of alcohol and drug addiction. This compound has been shown to reduce alcohol intake in rats and monkeys and attenuate cocaine-induced hyperactivity in mice.
特性
IUPAC Name |
N-(2-butyltetrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-2-3-6-19-17-14(16-18-19)15-13(20)10-4-5-11-12(9-10)22-8-7-21-11/h4-5,9H,2-3,6-8H2,1H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAKASMIKKGYQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-fluorophenyl)sulfonyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B4779516.png)
![ethyl 3,6-diamino-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4779536.png)

![N-(3,4-dichlorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4779551.png)

![N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B4779563.png)
![1-(2-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4779570.png)
![N-(3,5-dichlorophenyl)-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4779573.png)
![methyl 3-(5-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4779591.png)

![3-(4-tert-butylbenzyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4779616.png)

![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4779625.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl [(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B4779629.png)